molecular formula C18H14ClN3O3 B2537536 2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide CAS No. 1286719-16-1

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B2537536
CAS No.: 1286719-16-1
M. Wt: 355.78
InChI Key: HFVYHFZMPSMCOF-UHFFFAOYSA-N
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Description

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industry .

Properties

IUPAC Name

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-14-9-5-4-8-13(14)10-20-17(24)15-11-25-18(21-15)22-16(23)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVYHFZMPSMCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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